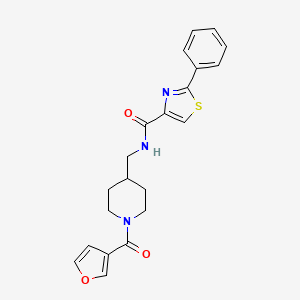
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and recent research findings.
The molecular formula of this compound is C21H26N2O5S with a molecular weight of approximately 418.5 g/mol . The compound features a thiazole ring, which is known for its diverse biological properties.
The compound's mechanism of action is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The thiazole moiety plays a critical role in mediating these interactions, often enhancing the compound's efficacy in inhibiting specific biological processes.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazoles have shown IC50 values in the low micromolar range against A431 and Jurkat cells, suggesting robust anticancer properties .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | A431 | 1.61 ± 1.92 |
| 10 | Jurkat | 1.98 ± 1.22 |
The structure-activity relationship (SAR) analysis indicates that substituents on the thiazole ring significantly influence cytotoxicity, with electron-donating groups enhancing activity .
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. In one study, novel thiazole-integrated compounds demonstrated substantial anticonvulsant activity, providing a protective effect in animal models . The SAR analysis revealed that specific structural features are crucial for maximizing anticonvulsant efficacy.
Case Studies
Several case studies have documented the biological activities of this compound. For example:
- Anticancer Efficacy : A study involving this compound showed that it induced apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
- Neuroprotective Effects : Another investigation reported that this compound exhibited neuroprotective effects in vitro by reducing oxidative stress markers and enhancing neuronal survival under stress conditions.
Propiedades
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-19(18-14-28-20(23-18)16-4-2-1-3-5-16)22-12-15-6-9-24(10-7-15)21(26)17-8-11-27-13-17/h1-5,8,11,13-15H,6-7,9-10,12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQBTPRLMOABPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













